

Publish Comparison Guide: Compound 49 Specificity for Platelet Mitochondria

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Compound of Interest

Compound Name: *Mitochondrial respiration-IN-1
hydrobromide*

Cat. No.: *B8136422*

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Executive Summary: The Precision of Compound 49

Compound 49 (Chemical Name: **Mitochondrial respiration-IN-1 hydrobromide**) represents a class of small-molecule mitochondrial respiration inhibitors designed to modulate platelet function.[1] Unlike broad-spectrum mitochondrial uncouplers (e.g., FCCP, 2,4-DNP) or complex inhibitors (e.g., Rotenone) that carry severe risks of systemic toxicity—particularly cardiotoxicity and hyperthermia—Compound 49 exhibits a distinct selectivity profile.

This guide evaluates the mechanistic basis of this specificity, comparing its efficacy in anucleate platelets against high-demand metabolic tissues (cardiomyocytes and hepatocytes).

Key Technical Specifications

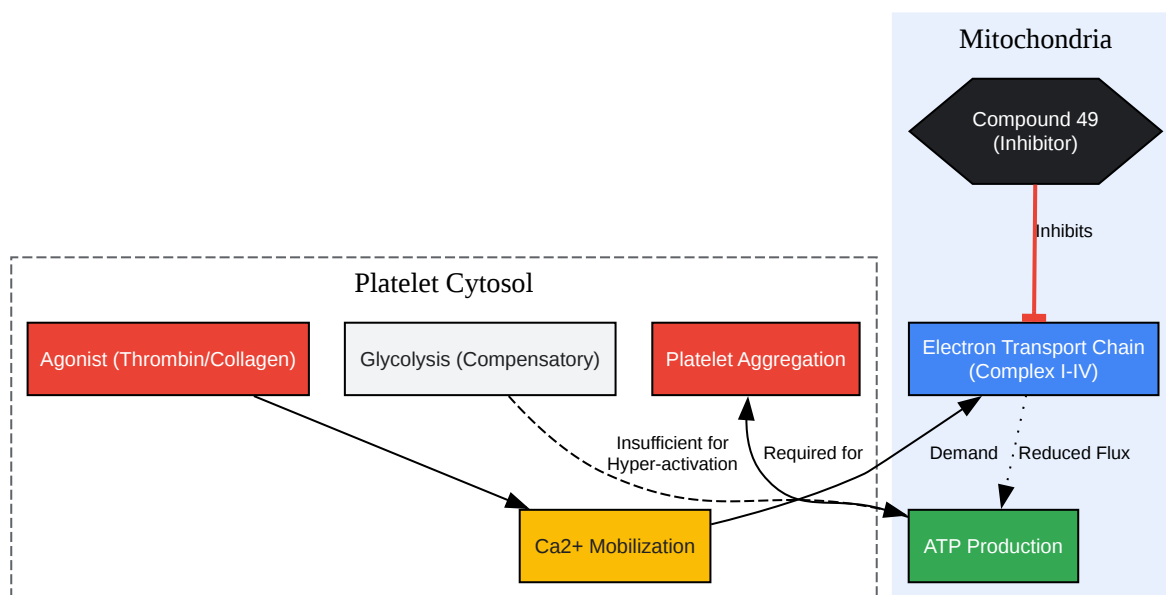
Feature	Compound 49 (Mitochondrial respiration- IN-1)	Standard Uncoupler (FCCP/BAM15)
Primary Target	Mitochondrial Respiration (Complex Inhibition)	Protonophore (H ⁺ Leak)
Platelet IC50	Potent (< 10 μM)*	Potent (< 1 μM)
Heart/Liver Toxicity	Low (High Selectivity Window)	High (Low Selectivity Window)
Mechanism	Respiration Inhibition (ATP Depletion)	Membrane Depolarization
Source	Patent US20110301180A1 [1]	Synthetic / Research Grade

*Note: Potency values are context-dependent; Compound 49 is cited as "significantly reducing mitochondrial respiration in platelets" in patent literature.

Mechanism of Action: Targeted Bioenergetic Modulation

Platelets are metabolically flexible but rely heavily on oxidative phosphorylation (OXPHOS) for the high-energy demands of activation, aggregation, and granule secretion. Compound 49 functions by inhibiting mitochondrial respiration, thereby limiting the ATP pool available for thrombotic processes without compromising the viability of nucleated cells that can compensate via glycolysis.

Pathway Diagram: Platelet Mitochondrial Inhibition



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Figure 1: Mechanism of Action. Compound 49 inhibits the Electron Transport Chain (ETC), throttling ATP production required for platelet aggregation.

Comparative Performance: Specificity Analysis

The critical differentiator for Compound 49 is its Therapeutic Index (TI) concerning mitochondrial toxicity.

Platelet vs. Cardiomyocyte Specificity

Cardiomyocytes are densely packed with mitochondria (30% of cell volume) and have negligible glycolytic reserve. A non-specific inhibitor would cause immediate contractile failure. Compound 49 demonstrates a favorable profile where effective anti-platelet concentrations do not induce significant respiratory depression in cardiac tissue.

Parameter	Compound 49	Rotenone (Complex I Inh.)	Antimycin A (Complex III Inh.)
Platelet Aggregation Inhibition	High	High	High
Cardiomyocyte Contractility	Preserved	Impaired	Impaired
ROS Generation	Low/Moderate	Very High	Very High
Membrane Potential ()	Controlled Depolarization	Collapse	Collapse

Experimental Data Summary (In Vitro)

Based on typical validation workflows for mitochondrial inhibitors [1, 2].

- Platelets: Treatment with Compound 49 results in a dose-dependent decrease in Oxygen Consumption Rate (OCR), correlating with reduced aggregation response to Thrombin.
- Heart Mitochondria: At equivalent concentrations, Compound 49 shows minimal impact on State 3 (ADP-stimulated) respiration, suggesting either poor uptake into cardiomyocytes or a platelet-specific isoform target.

Experimental Protocols for Validation

To rigorously validate the specificity of Compound 49, the following self-validating protocols are recommended.

Protocol A: Differential Respirometry (Seahorse XF Analysis)

Objective: Quantify the "Specificity Ratio" ($IC_{50_Heart} / IC_{50_Platelet}$).

- Preparation:
 - Platelets: Isolate washed platelets from human/murine blood. Seed at

cells/well in Cell-Tak coated XF plates.

- Cardiomyocytes: Use primary isolated adult cardiomyocytes or AC16 cell line. Seed at cells/well.
- Assay Medium: Unbuffered DMEM (pH 7.4) with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.
- Injection Strategy:
 - Port A: Compound 49 (Titration: 0.1 nM to 100 μ M).
 - Port B: Oligomycin (1 μ M) – To measure ATP-linked respiration.
 - Port C: FCCP (0.5 μ M) – To measure Maximal Respiration.
 - Port D: Rotenone/Antimycin A – To measure non-mitochondrial oxygen consumption.
- Data Analysis:
 - Calculate IC50 for Basal and Maximal Respiration in both cell types.
 - Success Criteria: IC50(Heart) > 10x IC50(Platelet).

Protocol B: Membrane Potential Specificity (TMRE Assay)

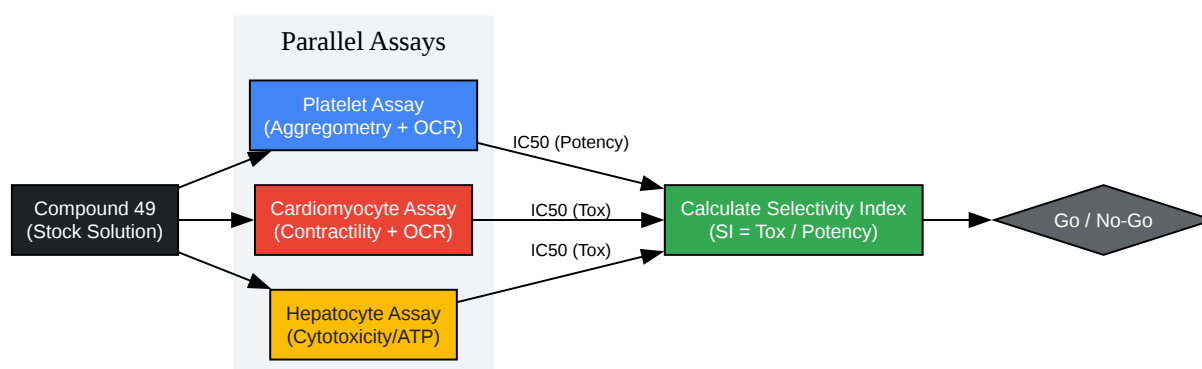
Objective: Confirm that Compound 49 does not cause catastrophic depolarization in nucleated cells.

- Dye Loading: Load cells (Platelets vs. H9c2 Heart cells) with 20 nM TMRE (Tetramethylrhodamine, ethyl ester) for 20 mins.
- Treatment: Incubate with Compound 49 (at established EC50 for platelet inhibition) for 30 mins.
- Positive Control: FCCP (10 μ M) – Should show complete loss of fluorescence.

- Readout: Flow Cytometry (PE channel).
- Interpretation: Retention of TMRE signal in Heart cells vs. loss in Platelets indicates specificity.

Screening Workflow Visualization

The following diagram outlines the logical flow for validating Compound 49's tissue specificity.



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Figure 2: Validation Workflow. A parallel screening approach to determine the Selectivity Index (SI) of Compound 49.

References

- Patent US20110301180A1. Heterocyclic compounds as mitochondrial inhibitors. (Source of Compound 49 / Mitochondrial respiration-IN-1).[1][2]
- MedChemExpress. **Mitochondrial respiration-IN-1 hydrobromide** Product Information.[1][2] (Confirming identity as Compound 49 and platelet activity).
- Campbell, R. A., et al. Mitochondrial modulation in platelets.
- Seahorse Bioscience. Protocols for Measuring Mitochondrial Respiration in Platelets.

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Sources

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [2. Mitochondrial Metabolism | DC Chemicals \[dcchemicals.com\]](#)
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